N-Ethyl-4-(triphenylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-4-(triphenylmethyl)aniline is an organic compound with the molecular formula C27H25N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an ethyl group, and the para position of the aniline ring is substituted with a triphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-(triphenylmethyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-(triphenylmethyl)aniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-(triphenylmethyl)aniline undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield various aniline derivatives. Substitution reactions can produce a wide range of substituted aromatic compounds .
Scientific Research Applications
N-Ethyl-4-(triphenylmethyl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Ethyl-4-(triphenylmethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-(triphenylmethyl)aniline: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-4-(diphenylmethyl)aniline: Similar structure but with a diphenylmethyl group instead of a triphenylmethyl group.
N-Ethyl-4-(phenylmethyl)aniline: Similar structure but with a phenylmethyl group instead of a triphenylmethyl group
Uniqueness
N-Ethyl-4-(triphenylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the triphenylmethyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
94159-44-1 |
---|---|
Molecular Formula |
C27H25N |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-ethyl-4-tritylaniline |
InChI |
InChI=1S/C27H25N/c1-2-28-26-20-18-25(19-21-26)27(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-21,28H,2H2,1H3 |
InChI Key |
KPVHNMPZJYOBCU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.